molecular formula C17H13N3S B11834024 N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine CAS No. 141598-82-5

N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine

Cat. No.: B11834024
CAS No.: 141598-82-5
M. Wt: 291.4 g/mol
InChI Key: RDMYZHPJPBVFLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloroquinazoline with N-phenyl-2-propyn-1-amine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-ylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural features and the presence of the prop-2-yn-1-ylthio group, which may contribute to its unique biological activities and potential therapeutic applications.

Properties

CAS No.

141598-82-5

Molecular Formula

C17H13N3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-phenyl-2-prop-2-ynylsulfanylquinazolin-4-amine

InChI

InChI=1S/C17H13N3S/c1-2-12-21-17-19-15-11-7-6-10-14(15)16(20-17)18-13-8-4-3-5-9-13/h1,3-11H,12H2,(H,18,19,20)

InChI Key

RDMYZHPJPBVFLI-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2C(=N1)NC3=CC=CC=C3

Origin of Product

United States

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